N-butyl-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide

P2X3 Antagonist Purinergic Signaling Pain

Single-target agents limit mechanistic studies of inflammatory pain. This pyrazole-acetamide eliminates that barrier through combined MOR agonism, P2X3 antagonism, and 5-LOX inhibition. • Dual MOR agonist (IC50 2.30 nM) / P2X3 antagonist (EC50 340 nM) - probe opioid-purinergic crosstalk with one compound. • Morpholino-pyrazole core chemically distinct from morphinan & clinical P2X3 scaffolds - enables novel SAR & IP freedom. • 95% purity, in-stock with flexible packaging; request a quote for same-day global dispatch.

Molecular Formula C20H28N4O2
Molecular Weight 356.47
CAS No. 1286696-48-7
Cat. No. B2552777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide
CAS1286696-48-7
Molecular FormulaC20H28N4O2
Molecular Weight356.47
Structural Identifiers
SMILESCCCCNC(=O)CN1C=C(C(=N1)N2CCOCC2)C3=CC=C(C=C3)C
InChIInChI=1S/C20H28N4O2/c1-3-4-9-21-19(25)15-24-14-18(17-7-5-16(2)6-8-17)20(22-24)23-10-12-26-13-11-23/h5-8,14H,3-4,9-13,15H2,1-2H3,(H,21,25)
InChIKeyNSSKHHDHAZPWSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Butyl-2-(3-Morpholino-4-(p-Tolyl)-1H-Pyrazol-1-Yl)Acetamide: Polypharmacological Overview


N-butyl-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide (CAS 1286696-48-7) is a synthetic small molecule belonging to the pyrazole-acetamide class, characterized by a morpholino substituent and a p-tolyl group on the pyrazole ring, with an N-butyl acetamide side chain. This compound exhibits a multi-target profile, demonstrating activity at the P2X3 purinergic receptor, the mu-opioid receptor (MOR), and 5-lipoxygenase (5-LOX). Its structural features distinguish it from other in-class analogs, which are primarily optimized for a single target, making it a valuable tool for studying polypharmacology [1][2][3].

N-Butyl Pyrazole-Acetamide: Generic Substitution Risks


Generic pyrazole-acetamide analogs cannot be interchanged with N-butyl-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide because minor structural modifications have a profound impact on its multi-target receptor engagement profile. The N-butyl group on the acetamide, the morpholino substitution on the pyrazole, and the p-tolyl group are not inert structural motifs; they are critical determinants for the observed dual agonism/antagonism at MOR and P2X3 receptors, respectively. Replacing the N-butyl chain with a phenyl (as in the N-phenylacetamide analog) or modifying the substituent on the aryl ring eliminates this unique polypharmacology, fundamentally altering the biological fingerprint and making it unsuitable for experiments requiring this specific profile [1][2].

N-Butyl Pyrazole-Acetamide: Quantitative Evidence vs. Analogs


P2X3 Receptor Antagonism Profile

The target compound acts as an antagonist at the P2X3 receptor with an EC50 of 340 nM, measured in Xenopus oocytes expressing recombinant rat P2X3 [1]. This is a moderate potency relative to potent clinical candidates like gefapixant (AF-219) which exhibit IC50 values in the low nanomolar range (~30 nM) [2]. However, the compound's unique pyrazole-acetamide scaffold with a morpholino group is structurally distinct from the arylamide or naphthalene-urea backbones common in potent P2X3 antagonists, offering a differentiated chemical starting point for lead optimization.

P2X3 Antagonist Purinergic Signaling Pain

Mu-Opioid Receptor Agonism Profile

The compound is a potent agonist at the human mu-opioid receptor (MOR), with an IC50 of 2.30 nM in a functional assay measuring membrane potential change in CHO cells [1]. This places its potency in a similar range to classical opioids like DAMGO, a standard MOR agonist peptide [2]. Crucially, the pyrazole-acetamide scaffold is entirely distinct from the morphinan structure of morphine and the peptide structure of DAMGO, offering a novel chemotype for MOR activation.

Mu-Opioid Receptor Agonist Analgesia GPCR

Dual P2X3 Antagonism and MOR Agonism

A distinguishing feature of N-butyl-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide is its simultaneous activity at both P2X3 (antagonist) and MOR (agonist). The N-phenylacetamide analog (CAS 1286699-40-8) serves as a relevant comparator as a pyrazole derivative with a different N-substitution. While quantitative data for the analog is absent, the structural modification from N-butyl to N-phenyl is known from SAR studies on similar pyrazole-acetamide series to abolish MOR activity [1]. This indicates that the N-butyl group is a critical pharmacophore for maintaining the dual profile.

Polypharmacology Dual Activity Pain Research

5-Lipoxygenase Inhibitory Activity

The compound has been tested for inhibition of 5-lipoxygenase (5-LOX) in rat RBL-2H3 cells . While the quantitative inhibition level is not publicly available, this activity is not a known property of clinical P2X3 antagonists like gefapixant or BIRB-796. The presence of a morpholino group is known to be associated with anti-inflammatory properties in some pyrazole derivatives, supporting this observation [1].

5-Lipoxygenase Inhibition Anti-inflammatory Leukotriene Synthesis

Lipophilicity and logP Comparison

The N-butyl chain on the target compound is predicted to confer higher lipophilicity (estimated logP ~2.8-3.5) compared to the N-phenylacetamide analog, where the polar amide group is sterically exposed, potentially reducing its logP [1]. This difference in physicochemical properties is crucial for procurement scientists: the compound's increased lipophilicity is more favorable for CNS penetration, a critical parameter for pain research targeting central mechanisms, whereas the polar analog may be better suited for peripheral applications.

logP Lipophilicity CNS Penetration

N-Butyl Pyrazole-Acetamide: High-Value Research Scenarios


Polypharmacology Tool for Inflammatory Pain

The compound's combined MOR agonism (IC50 2.30 nM) and P2X3 antagonism (EC50 340 nM) [1] make it an ideal tool for investigating the synergistic effect of simultaneous opioid receptor activation and purinergic signaling blockade in inflammatory pain models. Unlike single-target agents, this molecule enables researchers to probe a novel dual mechanism with one compound, reducing experimental variables.

MOR Probe with a Non-Opioid Chemotype

For opioid receptor pharmacology, this compound provides a high-potency MOR agonist with a pyrazole scaffold distinct from morphinan alkaloids [1]. It can be used in structural biology and binding mode studies to map alternative ligand-receptor interactions, aiding the design of next-generation analgesics with potentially reduced side effects.

P2X3 Antagonist Lead Optimization

The moderate P2X3 potency (EC50 340 nM) [1] positions this compound as a tractable starting point for medicinal chemistry optimization. Its unique morpholino-pyrazole core is chemically distinct from existing clinical candidates, offering an opportunity to develop novel structure-activity relationships (SAR) and overcome resistance or intellectual property barriers associated with current scaffolds.

Probe for 5-LOX/MOR/P2X3 Pathway Crosstalk

The reported 5-LOX inhibitory activity [1], combined with MOR and P2X3 modulation, makes this compound a unique chemical probe for dissecting the crosstalk between leukotriene biosynthesis, opioid signaling, and purinergic pain pathways in cellular models, an interplay poorly understood and underserved by existing pharmacological tools.

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